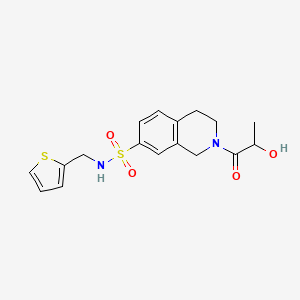

![molecular formula C16H14N2O4S B5524507 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves standard methods and often employs solution growth techniques. For instance, a related compound, 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone, was synthesized using standard methods, and its structure was identified using techniques like FTIR spectrum and single crystal XRD (Shruthi et al., 2019).

Molecular Structure Analysis

The structure of these compounds is often characterized using single crystal X-ray diffraction, UV-visible, and thermal analysis. Such studies help determine the crystal system, space group, and cell parameters, as well as the transparency and thermal stability of the material. For example, the related compound mentioned earlier crystallizes in the Monoclinic crystal system with a space group of P21/a (Shruthi et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include the formation of Schiff bases and reactions with various aldehydes and other reagents. For example, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involved reactions with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives (Puthran et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Oxadiazole derivatives have shown promising antimycobacterial activity against M. tuberculosis H(37)Rv and isoniazid (INH) resistant M. tuberculosis, with one compound displaying significant inhibitory concentration values, indicating potential as antimycobacterial agents (Ali & Shaharyar, 2007).

- Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrated excellent antimicrobial activity, suggesting their potential as antimicrobial agents (Puthran et al., 2019).

Anticancer Evaluation

- A series of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives were synthesized and exhibited good to moderate activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham, Sreenivasulu, & Raju, 2019).

Synthesis and Properties

- Research on the synthesis, optical, and thermal properties of novel heterocyclic compounds, including 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, has led to insights into their crystal structure, showing potential for various applications due to their unique properties (Shruthi et al., 2019).

- The study of crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones revealed significant insights into their molecular structures, which impacts their solid-state molecular packing arrangement, offering potential for material science applications (Khan, Ibrar, & Simpson, 2014).

Eigenschaften

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(5-methylfuran-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-10-3-8-14(21-10)13(19)9-23-16-18-17-15(22-16)11-4-6-12(20-2)7-5-11/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLVMHQIPWBCAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

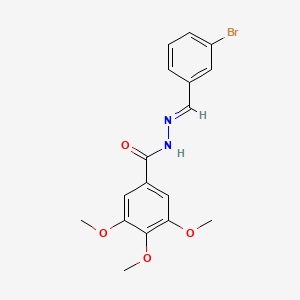

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

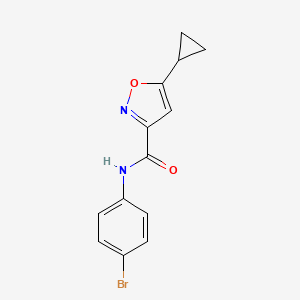

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

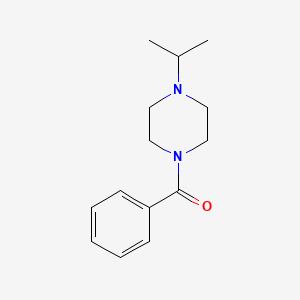

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)